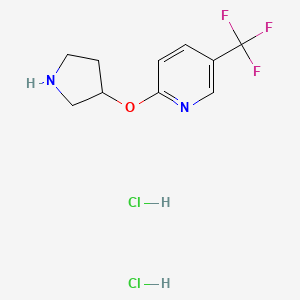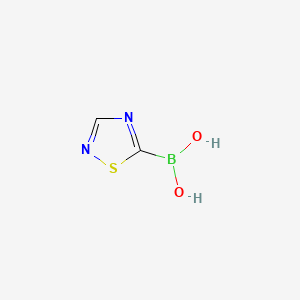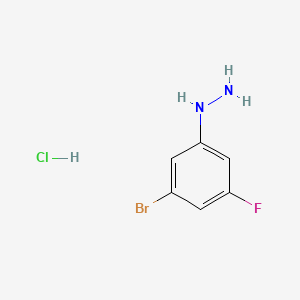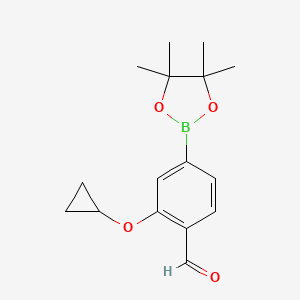![molecular formula C16H14ClFN4OS B13471508 N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B13471508.png)
N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex molecular structure, which includes a thiazole ring, a pyrazole ring, and various substituents such as chloro, fluoro, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thiourea, the thiazole ring can be formed through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then coupled with the thiazole ring through a series of condensation reactions.
Substitution Reactions:
Final Coupling: The final step involves coupling the thiazole and pyrazole rings with the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the chloro or fluoro substituents, potentially leading to dehalogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may involve the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study specific biological pathways or as a potential inhibitor of enzymes.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways. The pathways involved might include signal transduction, cell cycle regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
- N-{2-[(3-chlorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
- N-{2-[(3-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
- N-{2-[(3-chloro-5-methylphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of “N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide” lies in its specific combination of substituents, which can confer unique biological activity or chemical reactivity compared to similar compounds. The presence of both chloro and fluoro groups, along with the thiazole and pyrazole rings, may result in distinct interactions with biological targets or unique chemical properties.
特性
分子式 |
C16H14ClFN4OS |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
N-[2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14ClFN4OS/c1-9-16(21-15(23)13-3-4-19-22(13)2)24-14(20-9)7-10-5-11(17)8-12(18)6-10/h3-6,8H,7H2,1-2H3,(H,21,23) |
InChIキー |
FORLGKIXPBPHRB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CC2=CC(=CC(=C2)Cl)F)NC(=O)C3=CC=NN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)


![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)

![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)




